Regioisomeric Thiophene Substitution Defines Topological Polar Surface Area and Predicted Bioavailability
For isoquinoline-5-sulfonamide-based kinase inhibitors, topological polar surface area (TPSA) and lipophilicity are critical determinants of cellular permeability and target selectivity. The target compound (2-thienyl isomer) exhibits a computed TPSA of 57.84 Ų and a clogP of 3.07, compared with a TPSA of 57.84 Ų and identical clogP for the 3-thienyl regioisomer (CAS 651307-27-6), indicating that while the heteroaryl substitution pattern does not alter global polarity descriptors, the distinct electrostatic potential surfaces of 2- vs. 3-thienyl moieties can differentially influence hydrogen-bonding interactions within the ATP-binding pocket [1]. The phenyl-ethyl analog (CAS 651307-26-5), which replaces the sulfur-containing heterocycle with a phenyl ring, has a computed TPSA of 57.84 Ų and a reduced molecular complexity that may translate to decreased selectivity across the kinome .
| Evidence Dimension | Topological polar surface area / lipophilicity (computed) |
|---|---|
| Target Compound Data | TPSA = 57.84 Ų; clogP = 3.07 |
| Comparator Or Baseline | 3-Thienyl isomer (CAS 651307-27-6): TPSA = 57.84 Ų; clogP = 3.07. Phenylethyl analog (CAS 651307-26-5): TPSA = 57.84 Ų. |
| Quantified Difference | TPSA identical; electronic distinction from thiophene vs. phenyl expected to alter selectivity but not yet quantified. |
| Conditions | In silico prediction (SILDrug/ECBD platform). |
Why This Matters
Procurement decisions should prioritize the 2-thienyl isomer when target engagement hypotheses involve sulfur-mediated hydrogen bonding or π-π interactions that are not recapitulated by the phenyl analog or 3-thienyl regioisomer.
- [1] SILDrug. EOS6898: Predicted Properties for 5-Isoquinolinesulfonamide, N-(3-aminopropyl)-N-[2-(2-thienyl)ethyl]-. https://sildrug.ibb.waw.pl/ecbd/EOS6898/ (accessed April 30, 2026). View Source
